2-(3-(Dimethylamino)phenyl)-2-hydroxyacetic acid
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Overview
Description
2-(3-(Dimethylamino)phenyl)-2-hydroxyacetic acid is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Dimethylamino)phenyl)-2-hydroxyacetic acid can be achieved through several methods. One common approach involves the reaction of 3-(dimethylamino)phenylacetic acid with a suitable oxidizing agent to introduce the hydroxy group at the alpha position. The reaction conditions typically include the use of solvents like toluene and catalysts to facilitate the oxidation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Dimethylamino)phenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming the corresponding phenylacetic acid derivative.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives, depending on the specific reaction and conditions employed.
Scientific Research Applications
2-(3-(Dimethylamino)phenyl)-2-hydroxyacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(3-(Dimethylamino)phenyl)-2-hydroxyacetic acid involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyacetic acid moiety can participate in additional binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)phenylacetic acid: Lacks the hydroxy group, resulting in different chemical properties and reactivity.
2-(3-(Diethylamino)phenyl)-2-hydroxyacetic acid: Similar structure but with ethyl groups instead of methyl groups, affecting its steric and electronic properties.
2-(3-(Dimethylamino)phenyl)-2-hydroxypropionic acid:
Uniqueness
2-(3-(Dimethylamino)phenyl)-2-hydroxyacetic acid is unique due to the presence of both the dimethylamino and hydroxyacetic acid groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-[3-(dimethylamino)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H13NO3/c1-11(2)8-5-3-4-7(6-8)9(12)10(13)14/h3-6,9,12H,1-2H3,(H,13,14) |
InChI Key |
SKBKEHVRNVGJHD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(C(=O)O)O |
Origin of Product |
United States |
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